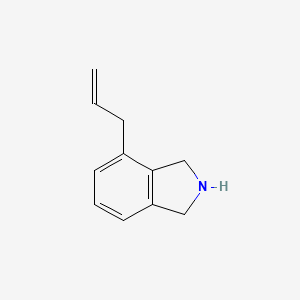

4-Allylisoindoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

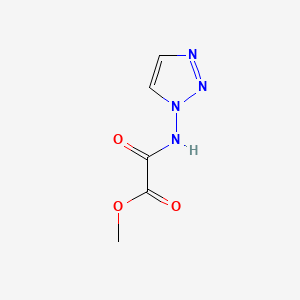

Isoindoline is a heterocyclic organic compound that consists of a six-membered ring with a nitrogen atom, fused to a benzene ring . It is a structural isomer of indoline. The term isoindoline also refers to derivatives of this parent compound.

Synthesis Analysis

The synthesis of isoindoline derivatives has been developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .Molecular Structure Analysis

The molecular structure of isoindoline consists of a six-membered ring with a nitrogen atom, fused to a benzene ring . The exact structure would depend on the specific isoindoline derivative .Chemical Reactions Analysis

Isoindoline derivatives can undergo various chemical reactions. For example, they can participate in Pd-catalyzed cross-coupling reactions, which are known to be exothermic .Physical And Chemical Properties Analysis

The physical and chemical properties of isoindoline derivatives would depend on their specific chemical structure. These properties could include factors such as hardness, topography, hydrophilicity, and reactivity .科学的研究の応用

Synthesis Techniques : A practical, cost-effective Kumada coupling method for preparing 4-Allylisoindoline has been developed, focusing on overcoming challenges associated with product isomerization and a novel workup protocol to render Mg salts soluble in aqueous media at pH 10 (Zacuto, Shultz, & Journet, 2011).

Chemical Properties and Reactions : The synthesis of derivatives of 2-amino-4-pentenoic acid (allylglycine) resulted in the creation of 4-hydroxyproline derivatives through an intramolecular attack of the amino group on the side-chain epoxide, forming compounds with five-membered rings (Krishnamurthy, Arai, Nakanishi, & Nishino, 2014).

Biological Activity : Research on 3-allyl-5-substituted 2-thiohydantoins derived from allyl isothiocyanate and amino acids showed antimutagenic activities against certain mutagens in the Ames assay, suggesting potential applications in studying mutagenesis and possibly in therapeutic contexts (Takahashi, Matsuoka, & Uda, 2004).

Pharmaceutical Applications : The development of a monoclonal antibody-based enzyme-linked immunosorbent assay for the analysis of the new fungicide 2-allylphenol in strawberry fruits demonstrates the application of 4-Allylisoindoline derivatives in agricultural chemistry and food safety (Xia, Li, Gong, Li, Cao, Liu, & Li, 2010).

Crystallographic Studies : Analysis of N-Allylphthalimide, closely related to 4-Allylisoindoline, revealed insights into its crystal structure, which can inform further research in materials science and molecular engineering (Warzecha, Lex, & Griesbeck, 2006).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-prop-2-enyl-2,3-dihydro-1H-isoindole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-4-9-5-3-6-10-7-12-8-11(9)10/h2-3,5-6,12H,1,4,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLXMNJJAXHWMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=C1CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Allylisoindoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine](/img/structure/B595732.png)

![7-Oxa-1-azaspiro[4.4]nonane](/img/structure/B595737.png)

![N'-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B595738.png)

![Norleucine, N-[(phenylmethoxy)carbonyl]-, ethyl ester](/img/no-structure.png)

![4-aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B595747.png)